2-Déméthylcolchicine

Vue d'ensemble

Description

Synthesis Analysis

2-Demethylcolchicine can be synthesized from Colchicine via demethylation by the cytochrome P450 system (isoform CYP 3A4) . Improved methods for the preparation of 2-Demethylcolchicine involve the use of 85% phosphoric acid and concentrated sulfuric acid .

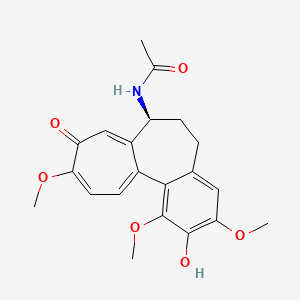

Molecular Structure Analysis

The molecular structure of 2-Demethylcolchicine consists of 21 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms . It contains a total of 53 bonds, including 30 non-H bonds, 11 multiple bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 seven-membered rings, and 1 eleven-membered ring .

Physical And Chemical Properties Analysis

2-Demethylcolchicine is a yellow solid with a melting point of 166-168°C . It has a predicted water solubility of 0.0529 mg/mL and a logP value of 1.89 . It also has a predicted pKa (Strongest Acidic) of 5.62 and a pKa (Strongest Basic) of 3.11 .

Applications De Recherche Scientifique

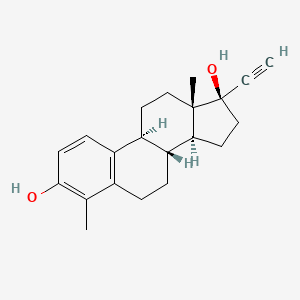

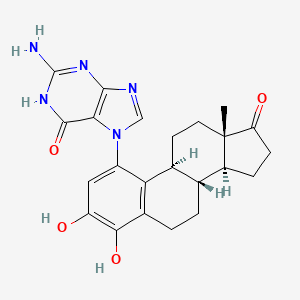

Activité antioxydante

La 2-Déméthylcolchicine a été identifiée dans des extraits du genre Colchicum, connus pour leurs propriétés médicinales. Le composé contribue à la capacité antioxydante de ces extraits, qui est mesurée par des essais tels que le pouvoir antioxydant réducteur ferrique (FRAP) et l'activité de piégeage des radicaux 2,2-diphényl-1-picrylhydrazyle (DPPH). Ces propriétés suggèrent des applications potentielles dans la prévention des maladies liées au stress oxydatif {svg_1}.

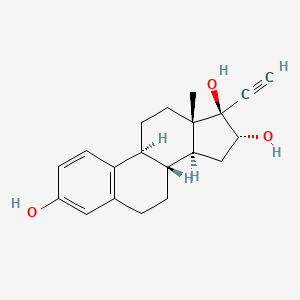

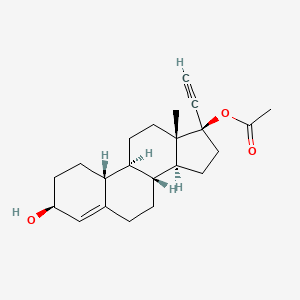

Inhibition enzymatique

Le composé présente des effets inhibiteurs sur des enzymes telles que la tyrosinase, la glucosidase et l'acétylcholinestérase (AChE). Cela indique des utilisations potentielles dans le traitement de conditions telles que l'hyperpigmentation (inhibition de la tyrosinase), le diabète (inhibition de la glucosidase) et la maladie d'Alzheimer (inhibition de l'AChE) {svg_2}.

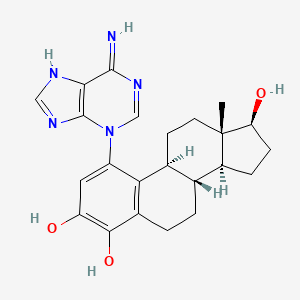

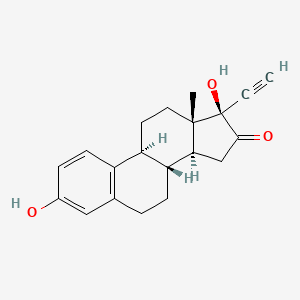

Propriétés cytotoxiques

La this compound, dérivée du métabolisme de la colchicine, a montré une activité cytotoxique. Cette propriété est significative dans la recherche sur le cancer, où le composé pourrait être utilisé pour inhiber la division cellulaire et induire l'apoptose dans les cellules cancéreuses {svg_3}.

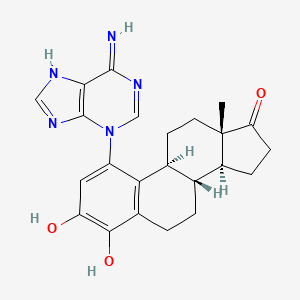

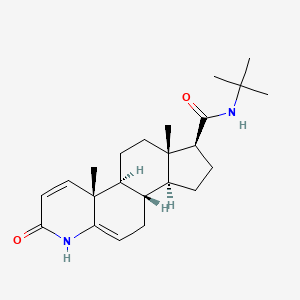

Liaison à la tubuline

En tant que dérivé de la colchicine, la this compound conserve la capacité de se lier à la tubuline. Cette interaction perturbe la formation des microtubules, un processus crucial dans la division cellulaire. Cette application est particulièrement pertinente dans le développement d'agents antimitotiques pour la thérapie anticancéreuse {svg_4}.

Applications anti-inflammatoires

Le composé parent, la colchicine, est connu pour ses effets anti-inflammatoires, et la this compound peut partager ces propriétés. Elle pourrait être explorée pour une utilisation dans le traitement des maladies et affections inflammatoires telles que la goutte et la fièvre méditerranéenne familiale {svg_5}.

Études de pharmacocinétique

La compréhension du métabolisme de la colchicine en this compound est cruciale en pharmacocinétique. Des études sur cette voie peuvent aider à optimiser les schémas posologiques et à minimiser la toxicité dans les traitements impliquant la colchicine {svg_6}.

Développement de médicaments

La modification structurelle de la colchicine pour former la this compound ouvre des voies pour le développement de nouveaux médicaments. En modifiant le profil pharmacologique, les chercheurs visent à créer des médicaments avec une efficacité améliorée et des effets secondaires réduits {svg_7}.

Médecine traditionnelle

En médecine traditionnelle, en particulier dans les pratiques turques, la colchicine et ses dérivés, y compris la this compound, ont été utilisés pour leurs propriétés médicinales. La recherche sur ces utilisations traditionnelles peut conduire à la découverte de nouvelles applications thérapeutiques {svg_8}.

Mécanisme D'action

Target of Action

2-Demethylcolchicine, a derivative of colchicine, primarily targets the protein tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are a component of the cell’s cytoskeleton. Microtubules play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

2-Demethylcolchicine interacts with tubulin in a similar way to colchicine . It binds to the β-subunit of the tubulin heterodimer, inhibiting the assembly of these dimers into microtubules . This disruption of microtubule dynamics affects various cellular processes, including cell division and intracellular transport .

Biochemical Pathways

The primary biochemical pathway affected by 2-Demethylcolchicine is the polymerization of tubulin into microtubules . By binding to tubulin, 2-Demethylcolchicine prevents the formation of these structures, thereby disrupting the normal function of the cell’s cytoskeleton .

Pharmacokinetics

Colchicine, and by extension 2-Demethylcolchicine, is known to be rapidly and almost completely absorbed in the jejunum and ileum after oral administration . It is mainly metabolized in the liver via demethylation by the cytochrome P450 system (isoform CYP 3A4) to 2-Demethylcolchicine . The main route of colchicine elimination is biliary excretion .

Result of Action

The molecular effect of 2-Demethylcolchicine is the disruption of microtubule dynamics, which can lead to cell cycle arrest and apoptosis . On a cellular level, this can result in the inhibition of cell division and the disruption of intracellular transport . These effects are utilized in the treatment of conditions such as gout and familial Mediterranean fever .

Action Environment

The action of 2-Demethylcolchicine can be influenced by various environmental factors. For instance, the presence of liver or kidney disease can increase the risk of colchicine poisoning due to impaired drug metabolism and elimination . Furthermore, the use of certain co-solvents can enhance the yield of 2-Demethylcolchicine .

Analyse Biochimique

Biochemical Properties

The biosynthesis of colchicine, and by extension 2-Demethylcolchicine, involves amino acid precursors, phenylalanine and tyrosine . Colchicine undergoes oxidative demethylation to form 2-Demethylcolchicine . This process involves the interaction with the P450 cytochrome pathway .

Cellular Effects

2-Demethylcolchicine, like colchicine, has shown effects on various cellular processes. Colchicine is known to disrupt axoplasmic transport in neurons . It is reasonable to infer that 2-Demethylcolchicine may have similar effects on cellular processes, given its structural similarity to colchicine.

Molecular Mechanism

Colchicine and its derivatives, including 2-Demethylcolchicine, bind to tubulin, a protein that forms microtubules, essential components of the cell’s cytoskeleton . This binding disrupts the formation of microtubules, affecting various cellular functions .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of 2-Demethylcolchicine are limited, it is known that colchicine binds to tubulin very slowly and irreversibly . Given the structural similarity, 2-Demethylcolchicine might exhibit similar characteristics.

Dosage Effects in Animal Models

It is known that animal models play a crucial role in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .

Metabolic Pathways

Colchicine undergoes oxidation with the P450 cytochrome pathway to form 2-Demethylcolchicine . This suggests that 2-Demethylcolchicine is involved in metabolic pathways associated with the P450 cytochrome system.

Transport and Distribution

The main route of colchicine elimination is biliary excretion, suggesting that it is transported and distributed within cells and tissues via this pathway . Given the structural similarity, 2-Demethylcolchicine might follow a similar route.

Subcellular Localization

Given that colchicine and its derivatives bind to tubulin, it is likely that 2-Demethylcolchicine is localized to areas of the cell where tubulin is abundant, such as the cytoskeleton .

Propriétés

IUPAC Name |

N-[(7S)-2-hydroxy-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)20(25)21(28-4)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOVAJCRYIUTBD-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90223605 | |

| Record name | Colchicine, 3-demethyl- (7CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7336-36-9 | |

| Record name | (-)-2-Demethylcolchicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7336-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O2-demethylcolchicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007336369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Demethylcolchicine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Colchicine, 3-demethyl- (7CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-DEMETHYLCOLCHICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9U19L3N0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.